An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dichloro-4-fluorobenzoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dichloro-4-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dichloro-4-fluorobenzoic acid is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and material science. Its utility as a synthetic intermediate hinges on a precise understanding of its physicochemical properties, which govern its reactivity, solubility, bioavailability, and stability. This guide provides a comprehensive analysis of these core properties, supported by established experimental protocols and theoretical insights. We delve into the compound's structural features, solubility profile, acidity (pKa), thermal characteristics, and stability, offering a self-validating framework for its application in research and development.
Chemical Identity and Structural Analysis
A foundational understanding of a molecule begins with its unambiguous identification and structure.
1.1. Identifiers
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IUPAC Name: 3,5-Dichloro-4-fluorobenzoic acid
1.2. Chemical Structure
Figure 1: Chemical structure of 3,5-Dichloro-4-fluorobenzoic acid.
The structure reveals a benzoic acid core substituted with three halogen atoms. The carboxylic acid group is an electron-withdrawing group via induction and an electron-donating group via resonance. The two chlorine atoms at the meta positions (3 and 5) and the fluorine atom at the para position (4) are highly electronegative. Their strong inductive electron-withdrawing effects significantly influence the molecule's acidity and reactivity.
Core Physicochemical Properties: A Quantitative Overview
For ease of reference, the primary physicochemical properties are summarized below. These values are critical for designing experimental conditions, predicting behavior in biological systems, and ensuring purity.
| Property | Value | Source(s) |
| Molecular Weight | 209.00 g/mol | [2][3] |
| Exact Mass | 207.949417 u | [1][5] |
| Melting Point | 152-156 °C | [1] |
| Boiling Point (at 760 mmHg) | 317.7 °C | [1] |
| Density | 1.6 ± 0.1 g/cm³ | [1] |
| Calculated XLogP3 | 2.8 | [1] |
| Appearance | Red-brown or white crystalline powder/solid | [1][3] |
| Solubility in Water | Practically insoluble | [1] |
Detailed Analysis and Experimental Protocols
This section provides in-depth explanations of key properties and the standardized, self-validating protocols used for their determination.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability.
Field Insights: 3,5-Dichloro-4-fluorobenzoic acid is described as practically insoluble in water[1]. This low aqueous solubility is expected due to the hydrophobic nature of the dichlorofluorophenyl ring. However, it exhibits good solubility in polar organic solvents like methanol and N,N-Dimethylformamide (DMF) and is sparingly soluble in glacial acetic acid[1]. This profile is typical for organic acids, where the nonpolar bulk of the molecule dominates its behavior in neutral water, but solubility increases in organic media that can solvate the aromatic ring.
Experimental Protocol: Aqueous Solubility Determination (OECD 105 Shake-Flask Method)
This protocol is a standard, globally recognized method for determining the water solubility of chemical substances.[6][7][8][9][10]
-
Principle: A surplus of the solid compound is agitated in water at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the aqueous phase is then measured by a suitable analytical method. This method is appropriate for substances with solubilities above 10⁻² g/L.[7]
-
Methodology:
-
Preparation: Add an excess amount of 3,5-Dichloro-4-fluorobenzoic acid to a known volume of deionized water in a glass-stoppered flask. Causality: Using an excess ensures that a saturated solution is formed, which is the definition of solubility.
-
Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 20 ± 0.5 °C) for a prolonged period (typically 24-48 hours).[7][8] A preliminary test can help determine the time required to reach equilibrium.[7][8] Causality: Constant temperature is critical as solubility is temperature-dependent. Sufficient agitation time is required to ensure the system reaches a true thermodynamic equilibrium.
-
Phase Separation: Allow the mixture to stand at the same temperature to let undissolved solid settle. Subsequently, centrifuge or filter the solution to remove all solid particles. Causality: Complete removal of solid particulates is essential to avoid overestimation of the dissolved concentration.
-
Analysis: Determine the concentration of the compound in the clear aqueous phase using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Validation: The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Acidity and pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug candidate, pKa influences its solubility, absorption, distribution, and excretion.
Field Insights: As a benzoic acid derivative, this compound is a weak acid. The electron-withdrawing halogens are expected to increase its acidity (lower its pKa) compared to benzoic acid (pKa ≈ 4.2) by stabilizing the resulting carboxylate anion. The pKa value is critical for predicting the ionization state of the molecule at physiological pH (≈7.4), which in turn dictates its ability to cross biological membranes.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly precise and common method for determining pKa values.[11][12][13]
-
Principle: A solution of the compound is titrated with a strong base (e.g., NaOH), and the pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added.[12][14] The pKa is the pH at which the acid is half-neutralized, corresponding to the inflection point of the titration curve.[11][12]
-
Methodology:
-
System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[11]
-
Sample Preparation: Dissolve a precisely weighed amount of 3,5-Dichloro-4-fluorobenzoic acid in a suitable solvent. Since it is sparingly soluble in water, a co-solvent system (e.g., methanol-water) may be necessary. The final concentration should be around 1-10 mM.[11][12]
-
Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration.[11][12] Causality: This displaces dissolved carbon dioxide from the solution, which can form carbonic acid and interfere with the titration of the target compound, especially in the neutral pH range.
-
Titration: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse the pH electrode and begin adding standardized 0.1 M NaOH solution in small, precise increments.
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the inflection point can be found by analyzing the first or second derivative of the titration curve.
-
Validation: Perform the titration at least three times to ensure reliability and calculate the average pKa and standard deviation.[11]
-
Diagram: Acid-Base Equilibrium
The following diagram illustrates the fundamental equilibrium that is quantified by the pKa value.
Caption: Acid-base equilibrium of the compound.
Thermal Properties and Stability
Thermal analysis provides crucial information about a compound's purity, polymorphism, and stability.
Field Insights: The reported melting point range of 152-156 °C is relatively sharp, suggesting the material is typically obtained in a pure, crystalline form.[1] A sharp melting point is a primary indicator of purity for a crystalline solid. Impurities will typically depress the melting point and broaden the range over which the substance melts.[15][16]
Experimental Protocol: Melting Point Determination (Capillary Method)
This is a classic and reliable method for determining the melting point of a solid.[16][17][18]
-
Principle: A small, powdered sample in a sealed capillary tube is heated at a controlled rate. The temperature range from the first appearance of liquid (onset) to the complete liquefaction of the solid is recorded as the melting point range.[18]
-
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a glass capillary tube sealed at one end.[15][18] Causality: A finely powdered sample ensures uniform heat transfer. Overloading the tube can lead to a broad melting range due to thermal gradients.
-
Apparatus Setup: Place the capillary tube in the heating block of a melting point apparatus.[17]
-
Approximate Determination: First, heat the sample rapidly (10-20 °C/min) to find an approximate melting range.[15] This saves time in subsequent, more accurate measurements.
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/min.[15] Causality: A slow heating rate near the melting point is critical to allow the system to remain in thermal equilibrium, ensuring an accurate reading.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the last crystal melts. This is the melting point range.
-
Validation: Repeat the accurate determination at least twice to confirm the result.
-
Chemical Stability:
Chemical stability refers to the ability of the compound to resist chemical change or degradation over time.[19] Stability studies are essential in drug development to establish a shelf-life and recommended storage conditions.[20][21] These studies typically involve subjecting the compound to forced degradation under various stress conditions (e.g., heat, humidity, light, acid/base hydrolysis, oxidation) and analyzing for the appearance of degradation products, often using a stability-indicating HPLC method.[20][22] Given its structure, potential degradation pathways could involve hydrolysis of the halogen substituents under extreme conditions, though the aromatic ring provides significant stability. Standard storage should be in a tightly closed container in a dry, cool, and well-ventilated place.[5]
Conclusion
The physicochemical properties of 3,5-Dichloro-4-fluorobenzoic acid define its behavior and dictate its potential as a synthetic building block. Its low aqueous solubility, moderate acidity, and distinct thermal profile are key parameters that must be considered in any research or development context. The experimental protocols detailed herein provide a robust framework for verifying these properties, ensuring data integrity and reproducibility. A thorough understanding of this data is indispensable for scientists aiming to leverage this compound in the synthesis of novel pharmaceuticals and advanced materials.
References
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Scymaris. (n.d.). Water Solubility. Retrieved from [Link]
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